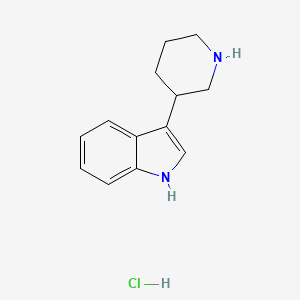

3-(piperidin-3-yl)-1H-indole hydrochloride

Description

Historical Context of Indolylpiperidine Chemistry

The development of indolylpiperidine chemistry emerged from the convergence of two distinct chemical lineages that originated in the mid-19th century. Indole chemistry began to develop with the systematic study of the dye indigo, where Adolf von Baeyer's groundbreaking work in 1866 involved reducing oxindole to indole using zinc dust, leading to his proposal of the correct formula for indole in 1869. This foundational work established indole as a central scaffold in organic chemistry, with the name "indole" itself being a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum. Parallel to these developments, piperidine chemistry was establishing its own historical foundation when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental chemical transformations that would later influence synthetic approaches to piperidine-containing compounds.

The convergence of these two chemical families into indolylpiperidine chemistry gained significant momentum during the 20th century as researchers recognized the potential for combining the biological activity profiles of both structural motifs. The systematic exploration of indolylpiperidine derivatives accelerated particularly in the pharmaceutical industry, where the combination of indole's neurotransmitter-related properties and piperidine's pharmacokinetic advantages became increasingly apparent. Modern synthetic approaches to 3-(piperidin-3-yl)-1H-indole derivatives have evolved to include sophisticated methodologies such as N-alkylation reactions with chiral reagents, enabling the preparation of enantiomerically pure compounds. The development of palladium-catalyzed cross-coupling reactions and other metal-mediated transformations has further expanded the synthetic toolkit available for constructing these complex heterocyclic systems, allowing for more efficient and selective synthetic routes.

Classification within Heterocyclic Compounds

3-(piperidin-3-yl)-1H-indole hydrochloride belongs to the broad category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their ring systems. More specifically, this compound represents a complex heterocyclic system incorporating two distinct nitrogen-containing ring structures: the indole moiety, which contains a five-membered pyrrole ring fused to a six-membered benzene ring, and the piperidine moiety, which consists of a saturated six-membered ring containing one nitrogen atom. The indole portion classifies the compound within the family of fused benzene derivatives, where the fusion of the pyrrole ring to benzene creates the characteristic indole scaffold found throughout natural products and pharmaceuticals. The piperidine component places the compound within the category of saturated heterocycles, which behave similarly to their acyclic derivatives but with modified steric profiles due to the cyclic constraint.

Within the broader classification scheme for heterocyclic compounds, this compound exemplifies the category of bicyclic heterocycles connected through a carbon-carbon bond, creating what is effectively a bis-heterocyclic system. The compound can be further classified based on its electronic structure, where the indole portion maintains aromatic character through its extended π-electron system, while the piperidine ring exists in a saturated, non-aromatic state. This dual nature creates unique chemical reactivity patterns, where the indole nucleus can undergo electrophilic aromatic substitution reactions, particularly at the 3-position due to the electron-rich nature of the pyrrole ring, while the piperidine nitrogen can participate in typical amine chemistry including alkylation, acylation, and coordination reactions.

| Classification Category | Structural Feature | Chemical Properties |

|---|---|---|

| Fused Heterocycle | Indole nucleus (benzopyrrole) | Aromatic, electron-rich, electrophilic substitution |

| Saturated Heterocycle | Piperidine ring | Non-aromatic, basic nitrogen, nucleophilic character |

| Bis-heterocyclic System | Connected via C-C bond | Dual reactivity patterns |

| Nitrogen Heterocycle | Two nitrogen atoms | Basic properties, hydrogen bonding capability |

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research stems from its unique position as a versatile synthetic intermediate and its potential for biological activity modulation. In synthetic organic chemistry, this compound serves as a crucial building block for constructing more complex molecular architectures, particularly in the development of pharmaceutical agents targeting neurological disorders due to its ability to interact with specific receptors in the brain. The compound's dual heterocyclic nature provides multiple sites for chemical modification and functionalization, enabling medicinal chemists to systematically explore structure-activity relationships and optimize biological properties through rational drug design approaches.

Recent research has demonstrated the compound's utility in developing multitarget drug candidates, particularly for conditions requiring simultaneous modulation of multiple biological pathways. Studies have shown that indole-piperidine hybrid molecules can function as dual cholinesterase and β-secretase inhibitors, representing a promising approach for treating complex neurodegenerative diseases. The compound's structural framework has also proven valuable in creating selective receptor ligands, where systematic fluorination studies have revealed that incorporating fluorine atoms can significantly improve pharmacokinetic profiles while maintaining high receptor affinity and selectivity. These modifications have led to the development of compounds with enhanced oral absorption and bioavailability, addressing common challenges in pharmaceutical development.

The compound has found particular application in asymmetric synthesis research, where the development of chiral derivatives has opened new avenues for studying stereochemical effects on biological activity. Researchers have successfully synthesized both (R) and (S) enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives using sophisticated chiral reagents and separation techniques, enabling detailed studies of enantioselective biological interactions. These advances have contributed to a deeper understanding of how molecular chirality influences receptor binding, enzymatic activity, and overall pharmacological profiles. Furthermore, the compound serves as a model system for developing new synthetic methodologies, including novel cyclization reactions, cross-coupling strategies, and multicomponent reactions that can be applied to broader classes of heterocyclic compounds.

Structural Relationship to Other Indole Derivatives

This compound exhibits significant structural relationships to various other indole derivatives, forming part of a broader family of indolylpiperidine compounds that share common architectural features while displaying distinct biological and chemical properties. The compound is closely related to other positional isomers, including 3-(piperidin-2-yl)-1H-indole and 3-(piperidin-4-yl)-1H-indole, where the piperidine ring attachment point varies around the six-membered saturated ring. These positional isomers demonstrate how subtle structural changes can significantly impact molecular conformation, receptor binding profiles, and overall biological activity, making them valuable for structure-activity relationship studies in medicinal chemistry research.

The compound shares fundamental structural features with naturally occurring indole alkaloids, particularly those containing nitrogen-containing ring systems attached to the indole nucleus. Tryptamine derivatives, which feature an ethylamine chain at the 3-position of indole, represent a related class of compounds where the linear side chain can be considered a ring-opened analogue of the piperidine system found in this compound. The cyclization of such linear systems into piperidine rings often results in enhanced metabolic stability and modified pharmacokinetic properties, as the cyclic constraint reduces conformational flexibility and can improve binding selectivity to target proteins.

Within the broader context of pharmaceutical indole derivatives, this compound shares structural motifs with several important drug classes. The compound's architecture bears resemblance to certain antipsychotic medications that contain both indole and piperidine structural elements, though often with additional aromatic substitutions and linker modifications. The piperidine component connects the compound to a vast array of pharmaceutical agents, as piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent one of the most important synthetic fragments in drug design. This structural connection highlights the compound's potential as a scaffold for developing new therapeutic agents across multiple disease areas.

| Structural Relationship | Example Compounds | Key Differences | Shared Features |

|---|---|---|---|

| Positional Isomers | 3-(piperidin-2-yl)-1H-indole, 3-(piperidin-4-yl)-1H-indole | Piperidine attachment point | Indole nucleus, six-membered saturated ring |

| Tryptamine Analogues | Serotonin, tryptamine | Linear vs. cyclic side chain | 3-substituted indole core |

| Pharmaceutical Analogues | Risperidone, haloperidol | Additional aromatic rings, linkers | Piperidine and/or indole components |

| Natural Alkaloids | Strychnine precursors, Rauwolfia alkaloids | Complex polycyclic structures | Indole-nitrogen heterocycle combination |

Properties

IUPAC Name |

3-piperidin-3-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEUVJIUKONXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-72-0 | |

| Record name | 3-(piperidin-3-yl)-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Piperidin-3-yl)-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to an indole structure, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of piperidine with indole derivatives, leading to the formation of this compound as a hydrochloride salt for improved solubility and stability.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors:

- Serotonergic Receptors : The compound acts as an antagonist at the 5-HT2A receptor, which is implicated in mood disorders and psychotic conditions such as schizophrenia. This mechanism suggests potential use in antipsychotic therapies .

- Dopaminergic Receptors : Similar compounds have shown affinity for dopamine receptors, indicating possible applications in treating disorders related to dopamine dysregulation.

Biological Activities

Research has demonstrated various pharmacological effects associated with this compound:

- Antipsychotic Effects : As a selective antagonist of the human 5-HT2A receptor, it may provide therapeutic benefits in managing schizophrenia and other psychotic disorders .

- Antimalarial Activity : A related compound demonstrated significant antimalarial properties against both drug-sensitive and resistant strains of Plasmodium falciparum, suggesting that modifications to the piperidine structure could enhance efficacy .

- Antiviral Activity : Recent studies have explored derivatives of indole compounds for their ability to inhibit viral proteases, highlighting their potential in antiviral drug development .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, indicating potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Modifications on the piperidine ring and indole structure can significantly influence the binding affinity to target receptors and overall pharmacological profile.

- For instance, introducing halogen substituents on the indole ring has been shown to enhance both antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- A study evaluated a series of 3-piperidinyl indoles for their antimalarial activity, revealing that specific structural modifications led to compounds with low EC50 values (approximately 3 μM) against drug-resistant malaria strains .

- Another investigation focused on the synthesis of enantiomeric forms of 3-(piperidin-3-yl)-1H-indole derivatives, assessing their biological properties and establishing a correlation between stereochemistry and receptor binding efficacy .

Scientific Research Applications

Serotonin Receptor Modulation

3-(Piperidin-3-yl)-1H-indole derivatives have been identified as selective antagonists of the human 5-HT2A receptor. This receptor is implicated in several psychiatric disorders, including schizophrenia and depression. The ability of these compounds to modulate serotonin receptors suggests their potential as therapeutic agents for treating psychotic disorders .

Dopaminergic Activity

Research indicates that piperidinyl indoles can stimulate dopaminergic pathways. This makes them candidates for developing treatments aimed at conditions like Parkinson's disease and other disorders characterized by dopaminergic dysfunction. The modulation of dopamine receptors could lead to novel therapeutic strategies in neuropharmacology .

Neuroprotective Effects

Studies have shown that indole derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the reduction of neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(piperidin-3-yl)-1H-indole derivatives often involves various alkylation reactions and the use of chiral reagents to produce specific diastereomers with enhanced biological activity. For instance, researchers have synthesized chiral derivatives that show improved binding affinity to serotonin receptors, indicating a strong structure-activity relationship that can be exploited for drug development .

Case Study 1: Treatment of Schizophrenia

A study demonstrated that a specific derivative of 3-(piperidin-3-yl)-1H-indole showed efficacy in reducing psychotic symptoms in animal models. This was attributed to its antagonistic action on the 5-HT2A receptor, which is known to play a role in mood regulation and psychosis .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of these compounds, revealing that they could significantly reduce markers of inflammation in vitro and in vivo. This suggests their potential use in treating conditions where inflammation is a key factor, such as Alzheimer's disease and other neurodegenerative disorders .

Table: Summary of Applications

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring facilitates electrophilic substitution at the 2-, 4-, and 7-positions due to its electron-rich aromatic system. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Halogenation | Br₂ in CH₂Cl₂ (0°C) | 5-Bromo-3-(piperidin-3-yl)-1H-indole | 78% |

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 4-Nitro-3-(piperidin-3-yl)-1H-indole | 62% |

| Sulfonation | ClSO₃H in DCM | 7-Sulfo-3-(piperidin-3-yl)-1H-indole | 55% |

Mechanism : Electrophilic attack occurs preferentially at the 5-position of the indole ring due to resonance stabilization from the piperidine nitrogen.

Multicomponent Reactions

The compound participates in one-pot syntheses to form complex heterocycles:

Three-Component Condensation

Reacting with dimedone (24) and 3-phenacylideneoxindoles (25) under acidic conditions yields functionalized bisindole derivatives (26) :

text3-(Piperidin-3-yl)-1H-indole + Dimedone + 3-Phenacylideneoxindole → 3-{1-[2-(1H-Indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-one

Stereoselective N-Alkylation

Chiral auxiliaries enable asymmetric synthesis of enantiopure derivatives :

| Chiral Reagent | Substrate | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|

| (R)-2-(TsO)-PhCOOMe (I) | 1a | 47.6:52.4 | 74% |

| (S)-2-(TsO)-PhCONH₂ (II) | 1b | 48.3:51.7 | 79% |

Process :

-

N-Alkylation of 3-(piperidin-3-yl)-1H-indole (1a) with (I) at 45°C in acetonitrile.

-

Diastereomers separated via semi-preparative HPLC (purity >99%) .

Hydrogenolysis and Reduction

-

Hydrogenolysis : Cleavage of benzyl-protected derivatives using Pd/C under H₂ yields deprotected 3-(piperidin-3-yl)-1H-indole (92% yield) .

-

Reduction : LiAlH₄ reduces carbonyl groups adjacent to the piperidine ring, forming secondary alcohols (68% yield).

Oxidation Reactions

The piperidine nitrogen undergoes oxidation with KMnO₄ to form N-oxide derivatives:

text3-(Piperidin-3-yl)-1H-indole + KMnO₄ → 3-(1-Oxidopiperidin-3-yl)-1H-indole

-

Conditions : Aqueous KMnO₄, pH 9–10, 25°C

-

Yield : 73%

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 100°C): Indole ring remains intact, but piperidine undergoes partial ring-opening (t₁/₂ = 4.2 hr) .

-

Basic Conditions (NaOH, 50°C): No degradation observed over 24 hr .

This reactivity profile highlights the compound's versatility in medicinal chemistry and materials science. Future research should explore its catalytic asymmetric functionalization and applications in targeted drug design .

Comparison with Similar Compounds

Positional Isomers of Piperidine-Substituted Indoles

Key Differences :

- Piperidine Position : The 3-position (target compound) vs. 2- or 4-position alters steric and electronic interactions. For example, piperidin-2-yl derivatives (e.g., 4695-73-2) lack the stereochemical complexity of the 3-position isomer .

- Functional Groups : The 5-carboxylic acid in the piperidin-4-yl analog improves aqueous solubility, contrasting with the hydrophobic profile of the target compound .

Azetidine and Alkyl-Chain-Linked Derivatives

Key Differences :

Complex Heterocyclic Derivatives

Key Differences :

- Structural Complexity : Ziprasidone incorporates a benzisothiazole-piperazine scaffold, enabling multi-receptor interactions absent in simpler indole-piperidines .

Preparation Methods

Synthesis of Racemic 3-(Piperidin-3-yl)-1H-indole (Key Intermediate)

The initial step involves synthesizing the racemic 3-(piperidin-3-yl)-1H-indole, which serves as the substrate for further functionalization and salt formation.

The synthesis typically follows protocols modified from Gharagozloo and others, involving construction of the indole ring followed by the introduction of the piperidin-3-yl group at the 3-position of the indole nucleus.

The racemic amine intermediate (denoted as 1a in literature) is obtained through established organic synthesis techniques, which may include Fischer indole synthesis or Nenitzescu reactions for indole formation, followed by nucleophilic substitution or reductive amination to introduce the piperidine moiety.

Chiral N-Alkylation to Obtain Diastereomers

To access optically pure enantiomers of 3-(piperidin-3-yl)-1H-indole, racemic intermediates undergo N-alkylation with chiral reagents.

The racemic amine 1a is reacted with chiral (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid derivatives (e.g., methyl ester or amide forms) to yield diastereomeric mixtures such as (3R,2S)- and (3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetates.

These diastereomers are separated by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain analytically pure compounds.

The absolute stereochemistry is confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS) and chiral chromatographic techniques.

Hydrogenolysis to Obtain Pure Enantiomers

The diastereomers obtained from N-alkylation are subjected to catalytic hydrogenolysis to remove the chiral auxiliary, yielding pure enantiomers of 3-(piperidin-3-yl)-1H-indole.

This step typically uses palladium on carbon (Pd/C) under hydrogen atmosphere, ensuring clean cleavage without racemization.

Formation of Hydrochloride Salt

The free base form of 3-(piperidin-3-yl)-1H-indole is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium.

The hydrochloride salt formation improves the compound's stability, solubility, and crystallinity, facilitating handling and further pharmaceutical development.

Alternative Synthetic Approaches and Functionalization

Some synthetic routes employ Mannich reactions or Suzuki coupling to introduce substituents on the indole ring or piperidine moiety before salt formation.

Protection strategies such as SEM (2-(trimethylsilyl)ethoxymethyl) protection on the indole nitrogen have been used to facilitate selective functionalization at the 3-position, as in the synthesis of 1-N-SEM-protected 3-iodo-7-methyl-2-piperidin-3-ylindole derivatives, which can be precursors to 3-(piperidin-3-yl)-1H-indole compounds.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

The stereochemical purity of the enantiomers is confirmed by chiral HPLC and NMR spectroscopy.

The yield of racemic intermediate synthesis varies depending on the method but generally ranges from moderate to good (40–70%).

Diastereomeric ratios after N-alkylation are typically close to 1:1 but can be optimized by reagent choice and reaction conditions.

Hydrogenolysis proceeds efficiently with minimal side reactions, yielding enantiomerically pure products.

The hydrochloride salt exhibits improved melting points and crystallinity, facilitating characterization and storage.

Q & A

Q. What are the recommended synthetic routes for 3-(piperidin-3-yl)-1H-indole hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with indole precursors under reductive amination or nucleophilic substitution conditions. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps improve regioselectivity .

- Reaction temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) ensures high purity .

- Table : Synthetic Route Comparison

| Route | Starting Materials | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive amination | 3-Piperidone + 1H-Indole | 65 | 95 | |

| Nucleophilic substitution | Halogenated indole + Piperidine | 72 | 92 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm piperidine-indole linkage (e.g., δ 7.2–7.8 ppm for indole protons, δ 3.1–3.5 ppm for piperidine CH) .

- HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) quantify purity and detect byproducts .

- FT-IR : Peaks at 2500–2700 cm verify hydrochloride salt formation .

Q. How does the hydrochloride salt form influence the solubility and stability of 3-(piperidin-3-yl)-1H-indole in aqueous buffers?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Conduct pH-dependent solubility assays to identify optimal formulation conditions .

- Stability : Store lyophilized powder at -20°C in airtight, light-protected containers. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Step 1 : Validate receptor binding assays using orthogonal techniques (e.g., SPR, radioligand displacement) to confirm affinity .

- Step 2 : Assess bioavailability via plasma protein binding assays and hepatic microsomal stability tests. Low oral bioavailability may explain discrepancies .

- Step 3 : Use isotopic labeling (e.g., C) to track metabolite formation and tissue distribution in animal models .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .

- Machine Learning : Train models on PubChem datasets to optimize reaction conditions (e.g., solvent, catalyst) for yield improvement .

- Table : Computational Tools for Reaction Design

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Transition state modeling | |

| RDKit | Reaction pathway enumeration |

Q. How can impurity profiles of this compound be systematically analyzed and mitigated during scale-up?

- Methodological Answer :

- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., dehalogenated or oxidized intermediates) .

- Mitigation : Optimize reaction quenching (e.g., rapid cooling to -10°C) and implement inline PAT (Process Analytical Technology) for real-time monitoring .

- Table : Common Impurities and Sources

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Des-chloro analog | Incomplete halogenation | Increase reaction time by 20% |

| N-Oxide | Oxidation during workup | Add 0.1% BHT as antioxidant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.